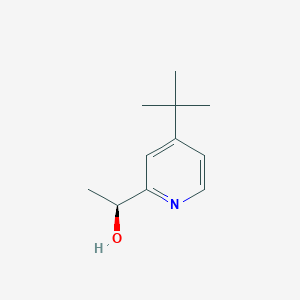

(1S)-1-(4-Tert-butylpyridin-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-1-(4-Tert-butylpyridin-2-yl)ethanol: is an organic compound characterized by the presence of a tert-butyl group attached to a pyridine ring, with an ethanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol typically involves the reaction of 4-tert-butylpyridine with an appropriate chiral reagent to introduce the ethanol group. One common method is the reduction of the corresponding ketone or aldehyde precursor using a chiral reducing agent to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve optimized catalytic processes to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is crucial to achieve the desired enantiomeric excess and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

One notable application of (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol is its role in antimicrobial activity, particularly against Staphylococcus aureus. Research indicates that the presence of a tert-butyl group enhances the lipophilicity of compounds, which correlates positively with their antimicrobial potency. For instance, a study demonstrated that derivatives with larger lipophilic groups exhibited increased effectiveness against resistant strains of bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL for certain analogues .

Case Study: Antimicrobial Screening

A high-throughput screening of various derivatives found that modifications at the 4-position of the pyridine ring significantly influenced antimicrobial activity. The introduction of a tert-butyl group was shown to enhance potency compared to smaller alkyl groups .

| Compound | MIC (μg/mL) | Lipophilic Group |

|---|---|---|

| 1a | 8 | tert-butyl |

| 1b | 16 | iso-propyl |

| 1c | 32 | methyl |

Catalysis

Palladium-Catalyzed Reactions

This compound has been utilized as a ligand in palladium-catalyzed reactions, particularly in methoxycarbonylation processes. The compound's structure allows for enhanced regioselectivity and yield in various catalytic transformations. For example, a study found that using ligands derived from this compound resulted in yields up to 66% with high regioselectivity .

Case Study: Methoxycarbonylation of Alkenes

In experiments involving the methoxycarbonylation of 1-octene, ligands based on this compound demonstrated superior performance compared to other tested ligands. The optimal ligand achieved a yield of 48% even under challenging reaction conditions .

| Reaction Condition | Yield (%) | Regioselectivity (%) |

|---|---|---|

| Pd/Ligand System | 66 | 91 |

| Alternative Ligands | <10 | Variable |

Material Science

Polymer Additives

The compound has also been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in both thermal degradation temperatures and tensile strength.

Case Study: Polymer Blends

Research on polymer blends containing this compound indicated that the addition of this compound improved the overall performance characteristics of the materials tested. For instance, blends exhibited enhanced thermal stability with degradation temperatures rising significantly compared to control samples without the additive .

| Polymer Type | Degradation Temp (°C) | Tensile Strength (MPa) |

|---|---|---|

| Control | 250 | 20 |

| With Additive | 290 | 30 |

Mecanismo De Acción

The mechanism by which (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol exerts its effects depends on its interaction with molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The ethanol moiety may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparación Con Compuestos Similares

(1R)-1-(4-Tert-butylpyridin-2-yl)ethanol: The enantiomer of the compound, differing in stereochemistry.

4-Tert-butylpyridine: Lacks the ethanol moiety but shares the pyridine and tert-butyl groups.

2-(4-Tert-butylphenyl)ethanol: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness: (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol is unique due to its specific stereochemistry and the presence of both the tert-butyl and ethanol groups, which confer distinct chemical and biological properties.

Actividad Biológica

(1S)-1-(4-Tert-butylpyridin-2-yl)ethanol is a compound featuring a pyridine ring substituted with a tert-butyl group and an alcohol functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H17N

- Molecular Weight : 189.27 g/mol

- Structure : The compound includes a pyridine ring that enhances its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may act as an enzyme modulator, influencing metabolic pathways.

- Receptors : It has been shown to bind to specific receptors, potentially altering their activity and downstream signaling pathways.

Biological Activities

- Antimicrobial Activity

- Neuropharmacological Effects

- Anti-inflammatory Properties

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against strains of Pseudomonas aeruginosa. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Neuropharmacological Activity

A pharmacological study investigated the effects of the compound on nAChRs. It was found that at low micromolar concentrations, the compound inhibited α4β2 nAChR activity with an IC50 value of approximately 6 µM, suggesting it could serve as a lead compound for developing drugs targeting cognitive dysfunctions .

Research Findings

Propiedades

IUPAC Name |

(1S)-1-(4-tert-butylpyridin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(13)10-7-9(5-6-12-10)11(2,3)4/h5-8,13H,1-4H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCMPRMHMZTCRR-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=C1)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=CC(=C1)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.